4-(Trifluoromethyl)aniline
Overview
Description
4-(Trifluoromethyl)aniline, also known as 4-Aminobenzotrifluoride, is an organic compound with the molecular formula C7H6F3N. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the para position of an aniline ring. This compound is a colorless to light yellow solid with a melting point of 38°C and a boiling point of 117.5°C . It is insoluble in water but can be mixed with ethanol and ether .
Mechanism of Action
Target of Action
It is believed to act as a catalyst in synthesizing other compounds . It is also thought to function as a nucleophile, participating in covalent bond formation .
Mode of Action
4-(Trifluoromethyl)aniline is believed to interact with its targets through covalent bond formation . As a nucleophile, it donates an electron pair to form a covalent bond, contributing to the synthesis of other compounds .
Biochemical Pathways
It is known to be used as a synthetic building block , suggesting that it may play a role in various biochemical synthesis pathways.
Pharmacokinetics
Given its use as a synthetic building block , it is likely that its bioavailability is influenced by factors such as its chemical structure, the presence of functional groups, and its physicochemical properties.
Result of Action
Its role as a synthetic building block suggests that it may contribute to the formation of other compounds and potentially influence various cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by factors such as temperature and pH. Its efficacy and mode of action may also be influenced by the presence of other compounds in the environment .
Biochemical Analysis
Biochemical Properties
The precise biochemical properties of 4-(Trifluoromethyl)aniline remain incompletely understood. It is believed to act as a catalyst in synthesizing other compounds . Furthermore, this compound is thought to function as a nucleophile, participating in covalent bond formation, and as an electron-donating group, contributing to the creation of coordination complexes .
Cellular Effects
Given its role as a catalyst and nucleophile, it may influence cell function by participating in biochemical reactions that are crucial for cellular processes .
Molecular Mechanism
It is believed to exert its effects at the molecular level through its role as a catalyst and nucleophile, potentially influencing enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)aniline can be synthesized through several methods. One common approach involves the reaction of p-chlorobenzotrifluoride with ammonia gas under high pressure . Another method includes the halogenation of p-chlorobenzotrifluoride followed by ammoniation . These processes typically require controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the preparation of this compound often involves large-scale reactions using similar methods. The use of p-chlorobenzotrifluoride as a starting material is common due to its availability and cost-effectiveness. The reactions are carried out in reactors with precise control over reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Various amine derivatives.
Substitution: Halogenated and nitrated products.
Scientific Research Applications
4-(Trifluoromethyl)aniline is widely used in scientific research and industrial applications:
Comparison with Similar Compounds
- 4-Fluoroaniline
- 4-(Trifluoromethoxy)aniline
- 3-(Trifluoromethyl)aniline
- 2-(Trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)aniline
Uniqueness: 4-(Trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group at the para position, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of pharmaceuticals and agrochemicals where specific reactivity and stability are required .
Properties
IUPAC Name |
4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGIMMLDVSWADK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060013 | |
Record name | 4-(Trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455-14-1 | |
Record name | 4-(Trifluoromethyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Trifluoromethylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethyl)aniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10337 | |
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Record name | Benzenamine, 4-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(Trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-p-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.579 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-(TRIFLUOROMETHYL)ANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQJ623MB8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-(Trifluoromethyl)aniline?
A1: The molecular formula of this compound is C₇H₆F₃N, and its molecular weight is 177.12 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: this compound displays characteristic spectroscopic signatures:
- NMR Spectroscopy: The presence of fluorine atoms allows for ¹⁹F NMR analysis, providing valuable information about the compound's structure and environment [].
- IR Spectroscopy: Characteristic peaks for N-H stretching, C-F stretching, and aromatic ring vibrations can be observed in the infrared spectrum [].
Q3: How is this compound utilized in agricultural applications?
A3: this compound serves as a key building block in the synthesis of dinitroaniline herbicides [, , , , , , , , , ]. These herbicides are known for their ability to control a broad spectrum of grasses and some broadleaf weeds.
Q4: How do dinitroaniline herbicides, synthesized from this compound, interact with their target?
A4: Dinitroaniline herbicides are thought to act by disrupting cell division in plants. Research suggests that these herbicides interfere with the formation of microtubules, which are essential for cell division []. This disruption ultimately leads to the death of susceptible plants.
Q5: Beyond herbicides, what other applications utilize this compound?
A5: The versatility of this compound extends beyond herbicides. It acts as a precursor in the synthesis of various compounds, including:* Pharmaceuticals: It is used in the synthesis of Fluvoxamine maleate, an antidepressant medication [].* Fungicides: Fluazinam, a fungicide, utilizes this compound as a building block in its structure [].* Metal-Organic Frameworks: It serves as a linker in the creation of metal-organic frameworks (MOFs), specifically in the synthesis of fluorinated MOFs that demonstrate potential for photocatalytic hydrogen evolution and high water adsorption [, ].
Q6: Can you elaborate on the role of this compound in the synthesis of isoxazoles and how these compounds are relevant?
A6: this compound plays a crucial role in the synthesis of isoxazoles through its reaction with oxime dianions [, ]. This reaction exploits the unique reactivity of the trifluoromethyl group when treated with strong bases. Isoxazoles themselves are important heterocyclic compounds with applications in medicinal chemistry and materials science.
Q7: How does the presence of the trifluoromethyl group influence the stability and properties of compounds derived from this compound?
A7: The trifluoromethyl group is known to impart unique properties to organic molecules:
- Increased Lipophilicity: The trifluoromethyl group tends to increase the lipophilicity of a compound, potentially enhancing its ability to cross cell membranes [].
- Electron-Withdrawing Effect: The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and stability of neighboring functional groups [, ].
- Metabolic Stability: In some cases, the trifluoromethyl group can enhance the metabolic stability of a compound, potentially leading to a longer duration of action [].
Q8: How does the stability of dinitroaniline herbicides, synthesized from this compound, affect their persistence in the environment?
A8: The persistence of dinitroaniline herbicides in soil is a significant environmental concern. Research has shown that their degradation rates can be influenced by factors such as soil moisture and temperature [, , , ]. Understanding these factors is crucial for developing sustainable agricultural practices.
Q9: How is computational chemistry being used to study this compound and its derivatives?
A9: Computational methods like molecular docking are used to predict the interactions of this compound derivatives with biological targets []. These studies can help guide the development of new compounds with improved potency and selectivity.
Q10: What is known about the Structure-Activity Relationship (SAR) of dinitroaniline herbicides?
A10: SAR studies on dinitroaniline herbicides aim to correlate structural modifications with herbicidal activity [, , , , ]. These studies help optimize the design of these herbicides to maximize efficacy while minimizing potential environmental impact.
Q11: What is known about the toxicological profile of this compound and its derivatives?
A11: As with any chemical compound, understanding the toxicological profile of this compound and its derivatives is crucial. Research on this aspect is ongoing, but information on specific toxicological data was not found in the provided research papers.
Q12: What are some potential areas for future research on this compound and its derivatives?
A12: Future research could focus on:
- Developing environmentally benign synthetic routes: Exploring greener methods for the synthesis of this compound and its derivatives could help minimize environmental impact [].
- Optimizing herbicide design for reduced persistence: SAR studies could lead to the development of dinitroaniline herbicides with reduced persistence in the environment, minimizing their ecological footprint [, , , , ].
- Exploring new applications: The unique properties of this compound might make it suitable for applications in areas like materials science and catalysis [, ].
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